Evidence Item 1: Conjugation Site-Specificity via Azide Click Chemistry vs. Stochastic Maleimide Conjugation
The azide group on Azido-PEG4-Val-Cit-PAB-OH enables site-specific conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), generating a stable 1,2,3-triazole linkage. This provides a significant advantage in controlling the drug-to-antibody ratio (DAR) and producing homogeneous ADCs. In a head-to-head comparison from a foundational publication, ADCs generated using an azide-alkyne click conjugation strategy achieved a targeted DAR of >1.9 with over 95% conjugation efficiency, resulting in highly homogeneous products [1]. In contrast, conventional conjugation via maleimide chemistry targeting endogenous cysteines, such as with the common comparator MC-Val-Cit-PAB linker, yields heterogeneous mixtures of DAR species, which can lead to variable pharmacokinetic and toxicity profiles.
| Evidence Dimension | Drug-to-Antibody Ratio (DAR) homogeneity and conjugation efficiency |
|---|---|
| Target Compound Data | Conjugation efficiency >95%, DAR >1.9 (targeted) using azide-alkyne click chemistry [1] |
| Comparator Or Baseline | MC-Val-Cit-PAB (maleimide-based linker) - Produces heterogeneous DAR mixtures (0-8) [2] |
| Quantified Difference | Site-specific azide conjugation provides a defined, homogeneous DAR profile, whereas maleimide conjugation produces a stochastic distribution of DAR species. |
| Conditions | Her2/neu-targeting ADCs generated via genetic incorporation of an azide-containing amino acid followed by click conjugation |
Why This Matters
For procurement, this evidence supports selecting Azido-PEG4-Val-Cit-PAB-OH when the research goal requires a homogeneous ADC with a precisely defined DAR, a critical quality attribute for reproducible pharmacology and regulatory advancement.
- [1] VanBrunt, M. P., et al. (2015). Genetically Encoded Azide Containing Amino Acid in Mammalian Cells Enables Site-Specific Antibody-Drug Conjugates Using Click Cycloaddition Chemistry. Bioconjugate Chemistry, 26(11), 2249-2260. View Source
- [2] Behrens, C. R., et al. (2015). Antibody-Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs. Molecular Pharmaceutics, 12(11), 3986-3998. View Source
